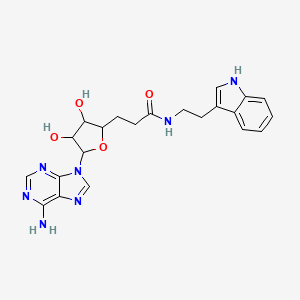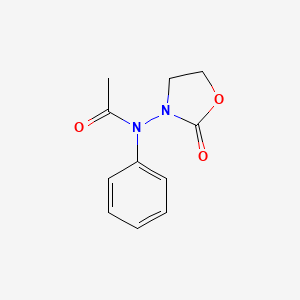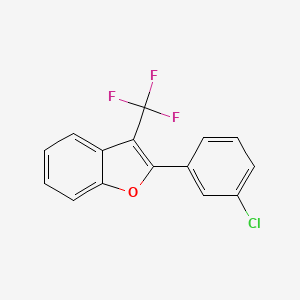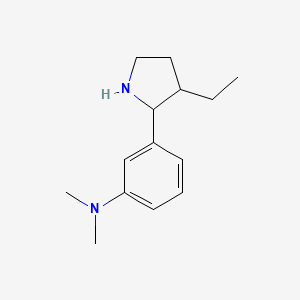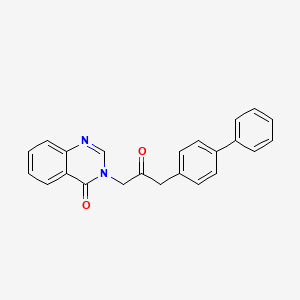
4(3H)-Quinazolinone, 3-(3-((1,1'-biphenyl)-4-yl)-2-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a biphenyl group and an oxopropyl substituent, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- typically involves multi-step organic reactions. One common method includes the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process might include the use of continuous flow reactors and automated systems to handle the complex reaction steps efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazolinone core or the biphenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine, chlorine, and nitric acid.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: Other compounds in the quinazolinone family with different substituents on the core structure.
Biphenyl derivatives: Compounds with a biphenyl group and various functional groups attached.
Uniqueness
4(3H)-Quinazolinone, 3-(3-((1,1’-biphenyl)-4-yl)-2-oxopropyl)- is unique due to its specific combination of a quinazolinone core, a biphenyl group, and an oxopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
134563-06-7 |
|---|---|
Molekularformel |
C23H18N2O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
3-[2-oxo-3-(4-phenylphenyl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C23H18N2O2/c26-20(15-25-16-24-22-9-5-4-8-21(22)23(25)27)14-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13,16H,14-15H2 |
InChI-Schlüssel |
GTSTXCFWWWOLKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)CN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


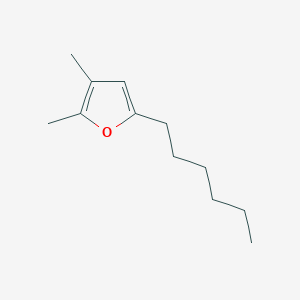
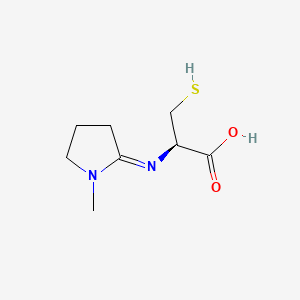
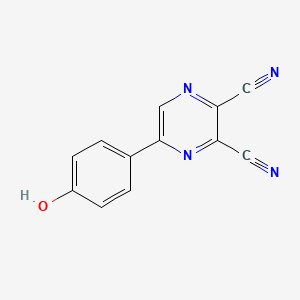



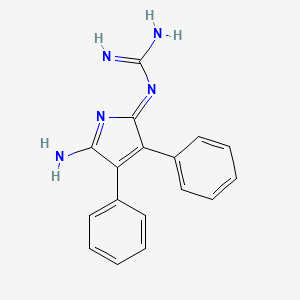
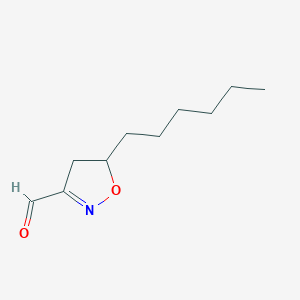
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
